1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Drug design Physicochemical property optimization Medicinal chemistry

Fragment-based CNS kinase programs often stall with overly lipophilic, aromatic scaffolds lacking synthetic handles. 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine solves this: • LogP 0.05 - 18-fold lower vs. aromatic parent; reduces hERG & promiscuity risk • TPSA 30 Ų, Fsp³ 0.625 - favorable CNS MPO profile for brain penetration • Secondary NH handle - enables rapid parallel amide/sulfonamide library synthesis • Zero rotatable bonds - rigid, three-dimensional fragment for scaffold hopping & IP differentiation

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13250845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1CCNC2)C
InChIInChI=1S/C8H13N3/c1-6-7-3-4-9-5-8(7)11(2)10-6/h9H,3-5H2,1-2H3
InChIKeyHNBHVZUDKSBQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-Pyrazolopyridine Building Block: Structural and Procurement Profile


1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (CAS 1367957-52-5, free base MW 151.21 g/mol, C₈H₁₃N₃) is a fused bicyclic heterocycle composed of a 1,3-disubstituted pyrazole and a partially saturated 4,5,6,7-tetrahydropyridine ring. To facilitate handling and aqueous solubility, it is most commonly procured as the dihydrochloride salt (CAS 2173996-85-3, MW 224.13 g/mol) [1]. The pyrazolo[3,4-c]pyridine chemotype has been identified as a privileged scaffold in kinase inhibitor discovery programs, with members of this class demonstrating inhibitory activity against glycogen synthase kinase 3α/β (GSK3α/β), cdc2-like kinase 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), often with good selectivity over a broad kinase panel [2]. This baseline overview establishes the scaffold context and immediately raises the key procurement question: what makes the 1,3-dimethyl-tetrahydro derivative quantifiably distinct from its closely related aromatic or regioisomeric analogs?

Reported kinase inhibitor scaffold for GSK3α/β, CLK1, DYRK1A programs
Partially saturated tetrahydro core provides unique secondary amine synthetic handle
Dihydrochloride salt supports ready-to-use solubility in biochemical assays
Low lipophilicity profile reported; may reduce solubility-limited assay artefacts

Physicochemical and Synthetic Divergence from Aromatic Analogs


The 4,5,6,7-tetrahydro ring system in 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is not a minor structural variant; it abolishes the aromatic character of the pyridine ring, thereby fundamentally altering the compound's physicochemical properties. Compared to the fully aromatic 1H-pyrazolo[3,4-c]pyridine (CAS 271-47-6), the target compound exhibits a substantially lower octanol-water partition coefficient (LogP = 0.05 vs. 0.96; ΔLogP ≈ –0.91) and a reduced topological polar surface area (TPSA = 30 Ų vs. 41.6 Ų; ΔTPSA ≈ –28%) [1]. These differences have direct consequences for solubility, membrane permeability, and, ultimately, pharmacokinetic performance. Moreover, the secondary amine within the tetrahydropyridine ring constitutes a unique synthetic handle—amenable to N-alkylation, acylation, or reductive amination—that is entirely absent in the fully aromatic analogs, which lack an NH group [1]. Consequently, exchanging the tetrahydro scaffold for an aromatic or regioisomeric “generic” analog would discard the synthetic flexibility and the measurable lipophilicity advantage that motivate procurement of this specific building block.

Attribute
This Building Block
Aromatic Analog (1H-pyrazolo[3,4-c]pyridine)
Lipophilicity
Lower LogP (~0.05); higher aqueous solubility
Higher LogP (~0.96); may risk aggregation in assays
Polar surface area
Reduced TPSA (~30 Ų); may support membrane permeability
Higher TPSA (~41.6 Ų); different permeability profile
Synthetic handle
Secondary amine present; enables N-functionalization
No secondary amine; limited diversification options

Quantitative Differentiation from Closest Structural Analogs


Reduced Lipophilicity vs. Aromatic Pyrazolopyridines

The dihydrochloride salt of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine exhibits a LogP value of 0.05 [1], compared to LogP = 0.96 for the fully aromatic analog 1H-pyrazolo[3,4-c]pyridine (CAS 271-47-6) . This corresponds to a decrease of 0.91 log P units, or approximately 18.2-fold lower lipophilicity.

LogP Difference
Reported
ΔLogP –0.91
Supports lower lipophilicity context; may reduce aggregation risk
Computed vendor values; experimental confirmation recommended
Drug design Physicochemical property optimization Medicinal chemistry

Lower Topological Polar Surface Area for Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 30 Ų [1], whereas the fully aromatic comparator 1H-pyrazolo[3,4-c]pyridine presents a TPSA of 41.6 Ų . This represents a 28% reduction in polar surface area.

TPSA Reduction
Reported
ΔTPSA –11.6 Ų
Reported lower polar surface area; favorable for permeability screening
Vendor computed values; validate with experimental PAMPA or logD
Blood-brain barrier penetration Membrane permeability ADME property optimization

Unique Secondary Amine Synthetic Handle

The tetrahydropyridine ring of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine contains a secondary amine (NH) that serves as a reactive handle for N-alkylation, acylation, sulfonylation, or reductive amination [1]. In contrast, the fully aromatic analog 1H-pyrazolo[3,4-c]pyridine possesses only an N1-H on the pyrazole ring, which is substantially less nucleophilic and offers fewer diversification options [2].

Synthetic Handle
Class-level
Target: secondary NH (tetrahydropyridine)
Comparator: no NH (fully aromatic)
Enables N-functionalization library synthesis
Categorical difference; not numerically quantifiable
Late-stage functionalization Medicinal chemistry Parallel synthesis

Regioisomeric Fusion Directs Target Class Preference

The pyrazolo[3,4-c]pyridine scaffold has been validated as a kinase inhibitor chemotype with activity against GSK3α/β, CLK1, and DYRK1A, demonstrating good selectivity over 50+ kinases in a broad panel screen [1]. In contrast, the pyrazolo[4,3-c]pyridine regioisomer has been extensively developed as a phosphodiesterase 4 (PDE4) inhibitor scaffold, as exemplified by the clinical candidate CP-220,629 [2]. The target compound's [3,4-c] ring fusion is therefore likely to deliver a kinase-biased pharmacological profile, whereas the [4,3-c] isomer is historically associated with PDE4 inhibition.

Target Class Bias
Class-level
[3,4-c] isomer: kinase (GSK3, CLK1, DYRK1A)
[4,3-c] isomer: PDE4 inhibitor chemotype
Regioisomeric fusion directs target engagement landscape
Class-level inference from literature; verify with kinase panel
Kinase inhibitor Phosphodiesterase inhibitor Target selectivity

Dihydrochloride Salt for Superior Aqueous Solubility

The commercially supplied dihydrochloride salt (CAS 2173996-85-3) of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is reported to be highly water-soluble (>10 mg/mL per vendor documentation) [1], whereas the free base of the fully aromatic analog 1H-pyrazolo[3,4-c]pyridine has limited aqueous solubility in neutral buffers .

Salt Solubility
Reported
Dihydrochloride: water-soluble (>10 mg/mL)
Free base analog: limited neutral pH solubility
Supports ready-to-use assay preparation
Vendor-reported solubility; no standardized kinetic comparison
Solubility In vitro assay preparation Salt selection

Conformational Restriction for Crystallography and Biophysical Assays

The target compound has zero rotatable bonds (excluding the methyl substituents, which have minimal conformational impact), as recorded in the ChemSpace datasheet [1]. In contrast, the 3-methyl-1H-pyrazolo[3,4-c]pyridine analog (CAS 1072249-89-8) has a rotatable bond count of 0 as well (methyl group only), but its higher LogP of 1.27 and fully aromatic character result in a different solid-state packing and crystallization behavior [2].

Conformational Restriction
Reported
Rotatable bonds: 0
Fsp3: 0.625 (vs fully aromatic comparator ~0)
High sp3 fraction may improve crystallinity for structural studies
Vendor computed; crystallographic behavior to be confirmed
Crystallography Biophysical assay Conformational restriction

Optimal Procurement and Application Scenarios


Kinase Inhibitor Lead Generation for GSK3, CLK1, or DYRK1A

The pyrazolo[3,4-c]pyridine scaffold has demonstrated class-level kinase inhibitory activity against GSK3α/β, CLK1, and DYRK1A [1]. Procuring the 1,3-dimethyl-tetrahydro derivative provides a starting point that retains this target-class bias while offering the synthetic flexibility of the NH handle for rapid analog synthesis. In programs where initial hits require optimization of solubility, the low LogP (0.05) and salt form of this compound reduce the burden of early-stage formulation development.

CNS Drug Discovery Late-Stage SAR Exploration

With a TPSA of 30 Ų and a secondary amine handle [2], this compound is well-suited for CNS-oriented medicinal chemistry campaigns. The NH group enables efficient parallel amide or sulfonamide library synthesis to explore SAR around permeability and target engagement, while the low TPSA supports the probability of achieving brain exposure.

Fragment-Based Drug Discovery as a 3D Fragment Hop

The high sp3-hybridized carbon fraction (Fsp3 = 0.625) and zero rotatable bonds [3] make this compound a compelling fragment-sized building block for fragment hopping or scaffold replacement exercises. Compared to fully aromatic pyrazolopyridine fragments, the tetrahydro core introduces three-dimensionality that can improve target binding site complementarity and intellectual property positioning.

Property-Driven Lead Optimization to Mitigate Lipophilicity Risks

Lipophilic ligand efficiency metrics and chronic hERG toxicity concerns increasingly drive medicinal chemistry programs to reduce LogP early in lead optimization. The 0.05 LogP of this compound [4] represents an 18-fold reduction relative to the aromatic parent scaffold, offering a property space that can help chemists dial out off-target pharmacology associated with excessive lipophilicity.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation (GSK3, CLK1, DYRK1A)
Reported kinase scaffold bias
Panel selectivity profiling
CNS SAR exploration
Low TPSA and synthetic handle
Permeability and target engagement assays
Fragment-based 3D scaffold hopping
High sp3 fraction and zero rotatable bonds
Crystallographic binding mode analysis
Lead optimization to reduce lipophilicity
Low LogP profile
Lipophilic ligand efficiency and off-target screening
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